4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group, known for their stability and unique reactivity.
Trifluoromethyl pyrimidines: Compounds with the trifluoromethyl group, often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H19F3N6O |
---|---|
Molecular Weight |
368.36 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H19F3N6O/c1-23-15(26)25(11-2-3-11)14(22-23)10-4-6-24(7-5-10)13-8-12(16(17,18)19)20-9-21-13/h8-11H,2-7H2,1H3 |
InChI Key |
YYGVOUMRCQNFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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